Sulfatiazol-(fenil-13C6)

Descripción general

Descripción

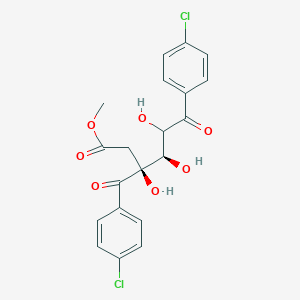

Sulfathiazole-(phenyl-13C6) is a labelled analogue of Sulfathiazole . It is an organosulfur compound used as a short-acting antibacterial agent . It is also known by its synonyms: 4-Amino-N-(2-thiazolyl)benzene-13C6-sulfonamide, N1-(2-Thiazolyl)sulfanilamide-13C6 . The empirical formula is 13C6C3H9N3O2S2 and it has a molecular weight of 261.27 .

Molecular Structure Analysis

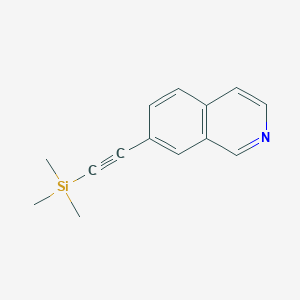

The molecular structure of Sulfathiazole-(phenyl-13C6) is represented by the SMILES string N[13c]1[13cH][13cH]13cS(=O)(=O)Nc2nccs2 . This indicates the presence of a benzene ring labeled with Carbon-13 isotopes, a thiazole ring, and a sulfonamide group.

Physical And Chemical Properties Analysis

Sulfathiazole-(phenyl-13C6) is a solid at room temperature . It is suitable for HPLC and gas chromatography (GC) techniques . The compound is soluble in DMSO and slightly soluble in methanol .

Aplicaciones Científicas De Investigación

Química Analítica Estándar

Sulfatiazol-(fenil-13C6): se utiliza como estándar analítico en cromatografía para la cuantificación e identificación de residuos de sulfonamida en diversas muestras . Su etiquetado isotópico con carbono-13 permite un seguimiento y una medición precisos en la espectrometría de masas, convirtiéndolo en una herramienta valiosa para garantizar la precisión de los métodos analíticos.

Análisis Ambiental

Este compuesto sirve como estándar de referencia en el análisis ambiental, particularmente en la detección de residuos farmacéuticos y veterinarios . Su estabilidad y características bien definidas permiten a los investigadores monitorear y evaluar la presencia de contaminantes de sulfonamida en muestras ambientales.

Inhibición de la Corrosión

La investigación ha explorado el uso de derivados de 4-Amino-N-(1,3-tiazol-2-il)benceno sulfonamida como inhibidores de la corrosión para metales como el cobre en soluciones ácidas . La capacidad del compuesto para formar una capa protectora en las superficies metálicas puede reducir significativamente la tasa de corrosión, lo cual es crucial para preservar la integridad del equipo industrial.

Actividad Antimicrobiana

Los derivados del tiazol, incluida la sulfathiazol, presentan propiedades antimicrobianas. Se han estudiado por su potencial para actuar contra diversas cepas bacterianas, convirtiéndolos en candidatos para el desarrollo de nuevos fármacos antimicrobianos .

Investigación Farmacéutica

En la industria farmacéutica, Sulfatiazol-(fenil-13C6) se utiliza en el desarrollo y prueba de nuevas formulaciones de fármacos. Sus isótopos marcados proporcionan un medio para rastrear las vías metabólicas y las interacciones de los fármacos de sulfonamida dentro de los sistemas biológicos .

Síntesis de Moléculas Bioactivas

Los anillos de tiazol son integrales en la síntesis de moléculas bioactivas con posibles aplicaciones terapéuticas. Son componentes clave en compuestos con diversas actividades biológicas, como agentes antidiabéticos, antitumorales y neuroprotectores .

Medicina Veterinaria

Como compuesto marcado con isótopos estables, Sulfatiazol-(fenil-13C6) se utiliza en medicina veterinaria para investigar la farmacocinética y la distribución de residuos de fármacos de sulfonamida en animales, asegurando la seguridad y eficacia de los tratamientos veterinarios .

Mecanismo De Acción

Target of Action

Sulfathiazole-(phenyl-13C6), also known as 4-Amino-N-(1,3-thiazol-2-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonamide, is a short-acting sulfa drug . It primarily targets a wide range of gram-positive and gram-negative pathogenic microorganisms . Although no longer used in humans, it is used in cattle .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Sulfathiazole-(phenyl-13C6) plays a significant role in biochemical reactions, particularly in the inhibition of bacterial growth. It interacts with enzymes such as dihydropteroate synthase, which is crucial in the folic acid synthesis pathway of bacteria. By mimicking para-aminobenzoic acid (PABA), sulfathiazole-(phenyl-13C6) competes for the active site of dihydropteroate synthase, leading to the inhibition of folic acid production. This interaction disrupts the synthesis of nucleotides and ultimately hampers bacterial replication .

Cellular Effects

Sulfathiazole-(phenyl-13C6) affects various types of cells, particularly bacterial cells. It inhibits cell growth and division by interfering with folic acid synthesis. This compound also impacts cellular metabolism by reducing the availability of nucleotides necessary for DNA and RNA synthesis. In mammalian cells, sulfathiazole-(phenyl-13C6) can influence cell signaling pathways and gene expression, although its primary effects are observed in bacterial cells .

Molecular Mechanism

The molecular mechanism of sulfathiazole-(phenyl-13C6) involves its competitive inhibition of dihydropteroate synthase. By binding to the enzyme’s active site, it prevents the incorporation of PABA into dihydropteroate, a precursor for folic acid. This inhibition leads to a decrease in tetrahydrofolate levels, which are essential for the synthesis of purines and pyrimidines. Consequently, bacterial DNA replication and cell division are impaired .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sulfathiazole-(phenyl-13C6) can vary over time. The compound is relatively stable, but its efficacy may decrease due to degradation or metabolic conversion. Long-term studies have shown that sulfathiazole-(phenyl-13C6) can lead to persistent inhibition of bacterial growth, although resistance may develop over extended periods of exposure .

Dosage Effects in Animal Models

In animal models, the effects of sulfathiazole-(phenyl-13C6) vary with dosage. At therapeutic doses, it effectively inhibits bacterial infections without causing significant toxicity. At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed. The threshold for these toxic effects varies among different animal species, highlighting the importance of dose optimization in clinical applications .

Metabolic Pathways

Sulfathiazole-(phenyl-13C6) is involved in metabolic pathways related to folic acid synthesis. It interacts with enzymes such as dihydropteroate synthase and dihydrofolate reductase. The inhibition of these enzymes disrupts the production of tetrahydrofolate, affecting the synthesis of nucleotides and amino acids. This disruption can lead to altered metabolic flux and changes in metabolite levels within bacterial cells .

Transport and Distribution

Within cells and tissues, sulfathiazole-(phenyl-13C6) is transported and distributed via passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its antimicrobial effects .

Subcellular Localization

Sulfathiazole-(phenyl-13C6) localizes primarily in the cytoplasm of bacterial cells, where it interacts with enzymes involved in folic acid synthesis. In mammalian cells, it may also localize to specific organelles such as the mitochondria, influencing cellular metabolism and function. The subcellular localization of sulfathiazole-(phenyl-13C6) is influenced by targeting signals and post-translational modifications that direct it to specific compartments .

Propiedades

IUPAC Name |

4-amino-N-(1,3-thiazol-2-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2S2/c10-7-1-3-8(4-2-7)16(13,14)12-9-11-5-6-15-9/h1-6H,10H2,(H,11,12)/i1+1,2+1,3+1,4+1,7+1,8+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNMRHUJNCSQMMB-UQUYMPKGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=N1)NS(=O)(=O)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70746847 | |

| Record name | 4-Amino-N-(1,3-thiazol-2-yl)(~13~C_6_)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196157-72-8 | |

| Record name | 4-Amino-N-(1,3-thiazol-2-yl)(~13~C_6_)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-bromo-8-hydroxypyrido[3,2-d]pyrimidine-7-carboxylate](/img/structure/B1401426.png)

![2',3,5-Trifluoro-4''-propyl-[1,1':4',1''-terphenyl]-4-carboxylic acid](/img/structure/B1401427.png)

![5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1401428.png)

![5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1401435.png)

![tert-Butyl 7-chloro-5-nitro-3H-imidazo[4,5-b]pyridine-3-carboxylate](/img/structure/B1401438.png)